molecular formula C13H19N5O2S B5903604 4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide

4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide

Numéro de catalogue B5903604
Poids moléculaire: 309.39 g/mol
Clé InChI: HNXYXMOYTKKGGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CP-690,550 and belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors). JAK inhibitors have been shown to have a wide range of potential therapeutic applications, including the treatment of autoimmune diseases, cancer, and other inflammatory conditions.

Mécanisme D'action

The mechanism of action of CP-690,550 involves the inhibition of Janus kinases, which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting these enzymes, CP-690,550 can reduce the activity of immune cells and decrease inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have antitumor activity, and may have potential applications in the treatment of cancer. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CP-690,550 is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of CP-690,550 is its relatively short half-life, which can make it difficult to use in certain experiments.

Orientations Futures

There are many potential future directions for research on CP-690,550. One area of interest is in the development of more potent and selective JAK inhibitors, which could have even greater therapeutic potential. Another area of interest is in the development of combination therapies that combine JAK inhibitors with other drugs, such as immunomodulators or chemotherapeutic agents. Finally, there is also interest in the development of new formulations of CP-690,550 that could improve its pharmacokinetic properties and make it more useful in clinical settings.

Méthodes De Synthèse

The synthesis of CP-690,550 involves several steps, including the condensation of 3-methyl-1,2,4-thiadiazol-5-amine with cyclopentanone to form 4-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-yl ketone. This intermediate is then reacted with piperazine and isocyanate to form the final product, 4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors have been shown to be effective in reducing inflammation and suppressing the immune system, which can help to alleviate the symptoms of these conditions.

Propriétés

IUPAC Name

4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-9-14-12(21-16-9)15-13(20)17-6-7-18(11(19)8-17)10-4-2-3-5-10/h10H,2-8H2,1H3,(H,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXYXMOYTKKGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)N2CCN(C(=O)C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.